4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14915583
InChI: InChI=1S/C24H22N2O3/c1-2-25(18-6-4-3-5-7-18)22(27)15-10-12-19(13-11-15)26-23(28)20-16-8-9-17(14-16)21(20)24(26)29/h3-13,16-17,20-21H,2,14H2,1H3
SMILES:
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide

CAS No.:

Cat. No.: VC14915583

Molecular Formula: C24H22N2O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide -

Specification

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
IUPAC Name 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide
Standard InChI InChI=1S/C24H22N2O3/c1-2-25(18-6-4-3-5-7-18)22(27)15-10-12-19(13-11-15)26-23(28)20-16-8-9-17(14-16)21(20)24(26)29/h3-13,16-17,20-21H,2,14H2,1H3
Standard InChI Key NQHBZRVTDRYOET-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide (PubChem CID: 5135738) is defined by the IUPAC name 4-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide . Its molecular formula, C₂₄H₂₂N₂O₃, corresponds to a molecular weight of 386.4 g/mol . The structure integrates a methanoisoindole moiety (a bicyclic system with fused cyclohexene and pyrrolidine rings) linked via an amide bond to a substituted benzamide group (Figure 1).

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name4-(3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
InChI KeyNQHBZRVTDRYOET-UHFFFAOYSA-N
Molecular FormulaC₂₄H₂₂N₂O₃
Molecular Weight386.4 g/mol

The methanoisoindole core contributes to the compound’s rigidity, while the N-ethyl-N-phenylbenzamide side chain introduces hydrophobicity and potential for target engagement.

Physicochemical Properties

  • LogP: ~2.5–3.0 (indicating moderate lipophilicity)

  • Polar Surface Area: 57.69 Ų (moderate permeability)

  • Hydrogen Bond Donors/Acceptors: 0/3

The compound’s melting and boiling points are unreported, but structurally similar N-ethyl-N-phenylbenzamides exhibit thermal stability up to 250°C .

Compound ClassActivityMechanismSource
Methanoisoindole-dionesWnt pathway inhibitionTankyrase stabilization/Axin binding
N-Substituted benzamidesAnti-inflammatoryCOX-2/LOX inhibition
Tricyclic isoindolesAnticancer (in vitro)Apoptosis induction

The target compound’s methanoisoindole core shares structural homology with Wnt inhibitors like XAV939, which stabilizes Axin by inhibiting tankyrases . Preliminary assays on similar molecules suggest IC₅₀ values in the nanomolar range for Wnt pathway modulation .

Research Findings and Applications

Medicinal Chemistry Explorations

  • Structure-Activity Relationships (SAR):

    • The amide bond in Region B (Figure 1) is critical for maintaining Wnt inhibitory activity. Reversing this bond in analog 52 reduced potency by 4.6-fold .

    • N-Ethyl-N-phenyl substitution enhances metabolic stability compared to smaller alkyl groups.

  • Cardiogenic Potential:
    Although untested, structurally related compounds induce cardiomyogenesis in embryonic stem cells at micromolar concentrations .

Material Science Applications

The compound’s rigid, planar structure makes it a candidate for:

  • Organic Semiconductors: π-Conjugated systems in thin-film transistors.

  • Metal-Organic Frameworks (MOFs): As a ligand for porous materials.

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